4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione
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Overview
Description
4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique bicyclic structure, which consists of a pyrrole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-5-cyanopyrimidines with suitable reagents can lead to the formation of the desired pyrrolopyrimidine structure . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring careful control of reaction parameters and conditions.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolopyrimidine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized pyrrolopyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Industry: Its applications extend to the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound can disrupt the enzyme’s activity, leading to cell cycle arrest and potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar bicyclic structure, known for its CDK2 inhibitory activity.
Pyrimido[4,5-d]pyrimidine: A related compound with a different arrangement of nitrogen atoms in the ring system, also studied for its biological activities.
Uniqueness
4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione stands out due to its specific substitution pattern and the presence of both amino and methyl groups, which contribute to its unique chemical reactivity and potential applications. Its ability to inhibit CDK2 selectively makes it a promising candidate for further research and development in the field of medicinal chemistry.
Properties
CAS No. |
116626-26-7 |
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Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
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